3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline
Description
BenchChem offers high-quality 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[2-(3-methylbutoxy)phenyl]methyl]-3-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-20(2)15-16-27-25-14-7-6-11-22(25)18-26-23-12-8-13-24(17-23)28-19-21-9-4-3-5-10-21/h3-14,17,20,26H,15-16,18-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDREFARNBNBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CNC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure & Synthetic Analysis: 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline
This technical guide provides an in-depth analysis of 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline , a specialized secondary amine scaffold used in medicinal chemistry. This compound represents a class of lipophilic N-benzylanilines often utilized as chemical probes to interrogate hydrophobic binding pockets in targets such as kinases, GPCRs, or protein-protein interaction interfaces.
Structural Anatomy & Pharmacophore Analysis
This molecule is a di-aryl secondary amine characterized by two distinct hydrophobic domains linked by a flexible aminomethylene bridge. Its design suggests an intent to span a large, lipophilic binding groove while maintaining a hydrogen-bond donor/acceptor motif at the core.
Structural Decomposition
The molecule can be retrosynthetically deconstructed into two primary commercially available fragments:
-
Core Scaffold: N-benzylaniline (secondary amine linker).
-
Fragment A (The Nucleophile): 3-(Benzyloxy)aniline.[1]
-
Fragment B (The Electrophile): 2-(Isopentyloxy)benzaldehyde.
Figure 1: Retrosynthetic breakdown and pharmacophoric mapping of the target molecule.
Key Pharmacophores
-
3-Benzyloxy Group: Provides a planar aromatic surface for
stacking interactions. The ether linkage adds rotational freedom, allowing the phenyl ring to adopt optimal orientation within a receptor pocket. -
2-Isopentyloxy Group: The isopentyl (isoamyl) chain is aliphatic and bulky. It serves to fill hydrophobic voids and increase the logP (lipophilicity), potentially improving membrane permeability.
-
Aniline Nitrogen: The central nitrogen remains basic (though modulated by the phenyl ring). It acts as a critical hydrogen bond donor (NH) or acceptor, often anchoring the molecule to residues like Aspartate or Glutamate in protein active sites.
Synthetic Protocol: Reductive Amination
The most robust and "self-validating" method for synthesizing this compound is Reductive Amination using Sodium Triacetoxyborohydride (STAB). Unlike Sodium Cyanoborohydride (toxic) or catalytic hydrogenation (incompatible with benzyl ethers), STAB offers mild, selective reduction of the intermediate imine without reducing the aldehyde or stripping the benzyl protecting groups.
Reaction Scheme
The synthesis proceeds via the formation of an imine (Schiff base) followed by in situ reduction.
Figure 2: One-pot reductive amination pathway using Sodium Triacetoxyborohydride (STAB).
Step-by-Step Methodology
Note: This protocol is adapted from the standard Abdel-Magid method (J. Org. Chem. 1996), optimized for lipophilic anilines.
Reagents:
-
Aldehyde: 2-(Isopentyloxy)benzaldehyde (1.0–1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is preferred for faster kinetics).
-
Catalyst: Glacial Acetic Acid (1.0 equiv).
Procedure:
-
Imine Formation: In a dry reaction vial, dissolve 3-(benzyloxy)aniline (1.0 mmol) and 2-(isopentyloxy)benzaldehyde (1.0 mmol) in DCE (5 mL).
-
Activation: Add Glacial Acetic Acid (1.0 mmol). Rationale: The aniline is weakly nucleophilic; acid catalysis accelerates imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol) in a single portion.
-
Monitoring: Stir at room temperature under Nitrogen. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Checkpoint: The aldehyde spot should disappear. A new, more polar spot (amine) will appear.
-
-
Quench: Once complete (typically 2–4 hours), quench with saturated aqueous NaHCO₃.
-
Workup: Extract with Dichloromethane (DCM) x3. Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel). Elute with a gradient of Hexanes/Ethyl Acetate (0%
20%).
Physicochemical Profiling & Data
For drug development professionals, the physicochemical profile dictates the compound's "drug-likeness." This molecule is highly lipophilic (Class II/IV BCS).
Calculated Properties (In Silico)
| Property | Value (Est.) | Interpretation |
| Formula | C₂₅H₂₉NO₂ | -- |
| Mol.[1][2][3][4][5][6][7][8][9] Weight | 375.51 g/mol | Compliant (< 500 Da) |
| cLogP | 6.2 – 6.8 | High Lipophilicity. Likely poor aqueous solubility; high membrane permeability. |
| TPSA | ~21 Ų | Excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (NH) | Compliant (< 5) |
| H-Bond Acceptors | 3 (O, O, N) | Compliant (< 10) |
| Rotatable Bonds | 9 | High flexibility; entropy penalty upon binding may be high. |
Solubility & Stability
-
Solubility: Predicted to be insoluble in water. Soluble in DMSO, DCM, Ethanol.
-
Metabolic Stability: The O-dealkylation of the isopentyl group and the benzyl ether cleavage are likely metabolic soft spots (CYP450 mediated).
Analytical Validation (Diagnostic Signals)
To verify the structure, researchers should look for these specific signals in the 1H-NMR spectrum (CDCl₃, 400 MHz).
-
The "Bridge" (Key Signal):
-
Look for a singlet or doublet at
4.3 – 4.5 ppm (2H) . This corresponds to the benzylic CH₂ linking the nitrogen to the Ring B. If this is a doublet, it indicates coupling to the NH proton.
-
-
The "Tail" (Isopentyl):
-
Doublet at
0.9 ppm (6H): Terminal gem-dimethyl groups. -
Multiplets at
1.6 – 1.8 ppm: Methine and methylene protons of the isoamyl chain. -
Triplet at
4.0 ppm (2H): O-CH₂ protons next to the aromatic ring.
-
-
The "Head" (Benzyloxy):
-
Singlet at
5.0 – 5.1 ppm (2H): Benzylic CH₂ of the benzyloxy group. -
Multiplet at
7.3 – 7.4 ppm (5H): Phenyl ring protons.
-
References
-
Abdel-Magid, A. F., et al. (1996).[9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today, 1(4), 337-341.
-
PubChem Compound Summary. (n.d.). "3-Benzyloxyaniline (Fragment Data)." National Center for Biotechnology Information.
Sources
- 1. 3-Benzyloxyaniline | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-[3-(Benzyloxy)phenyl]aniline | C19H17NO | CID 4335558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline supplier Santa Cruz Biotechnology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline, a specialty chemical available from Santa Cruz Biotechnology. The information herein is intended to support researchers and professionals in drug discovery and organic synthesis by detailing the compound's characteristics, a plausible synthetic pathway, and its potential applications based on its structural motifs.
Compound Overview
3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline is a complex organic molecule incorporating several key functional groups that suggest its potential utility in medicinal chemistry and materials science. It is supplied by Santa Cruz Biotechnology for research purposes.[1]
| Property | Value | Source |
| Supplier | Santa Cruz Biotechnology | [1] |
| Molecular Formula | C25H29NO2 | [1] |
| Molecular Weight | 375.50 | [1] |
| Intended Use | For Research Use Only | [1] |
The structure features a central N-benzylaniline core, substituted with a benzyloxy group on one phenyl ring and an isopentyloxy group on the other. The presence of these ether linkages and the secondary amine functionality make it a versatile scaffold for further chemical modification.
Proposed Synthetic Pathway
While the specific synthetic route for 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline is not publicly available, a logical and efficient synthesis can be postulated based on established organic chemistry principles, particularly the synthesis of N-benzylaniline derivatives and selective alkylation of bifunctional molecules. The proposed multi-step synthesis involves a reductive amination approach, a common and effective method for forming C-N bonds.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline.
Step-by-Step Methodology
Part 1: Synthesis of 2-(isopentyloxy)benzaldehyde
This initial step involves the formation of the isopentyloxy ether linkage via a Williamson ether synthesis.
-
Reaction Setup: To a solution of 2-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and isopentyl bromide (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-(isopentyloxy)benzaldehyde.
Part 2: Synthesis of 3-(Benzyloxy)aniline
Similarly, the benzyloxy moiety is introduced onto the aniline precursor.
-
Reaction Setup: In a manner analogous to Part 1, combine 3-aminophenol (1.0 eq), potassium carbonate (1.5 eq), and benzyl chloride (1.2 eq) in acetone.
-
Reflux: Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Part 1 to obtain 3-(benzyloxy)aniline.[2][3]
Part 3: Reductive Amination to Yield the Final Product
The final step couples the two precursors through the formation of a secondary amine.
-
Imine Formation: Dissolve 3-(benzyloxy)aniline (1.0 eq) and 2-(isopentyloxy)benzaldehyde (1.0 eq) in dichloroethane (DCE).
-
Reduction: To this solution, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature. This mild reducing agent will selectively reduce the in-situ formed imine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours, monitoring its completion by TLC.
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline, can be purified by column chromatography.
Potential Research Applications
The structural features of 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline suggest several areas of potential research interest, particularly in drug discovery.
N-Benzylaniline Core in Medicinal Chemistry
The N-benzylaniline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] Research on substituted N-benzylanilines has demonstrated their potential as:
-
Antimicrobial Agents: Certain N-benzylaniline derivatives have shown promising antibacterial and antifungal properties.[4]
-
Anticancer Agents: This class of compounds has been investigated for its cytotoxic effects against various cancer cell lines.[4]
-
Enzyme Inhibitors: N-benzyl and N-allyl aniline derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (hCAs).[5][6]
Role of Benzyloxy and Isopentyloxy Groups
The benzyloxy and isopentyloxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Lipophilicity and Permeability: These ether groups increase the lipophilicity of the compound, which can enhance its ability to cross cell membranes. This is a crucial factor for the bioavailability of potential drug candidates.
-
Metabolic Stability: The ether linkages are generally more stable to metabolic degradation compared to other functional groups, potentially leading to a longer half-life in biological systems.
-
Biological Activity: The benzyloxy group, in particular, has been incorporated into various pharmacologically active compounds, including those with antimycobacterial and anticancer properties.
Signaling Pathway Interaction Diagram
Caption: Potential mechanism of action for the target compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
For detailed safety information, it is recommended to obtain the Safety Data Sheet (SDS) directly from Santa Cruz Biotechnology.
Conclusion
3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline is a chemical with a complex and interesting structure that holds potential for applications in various fields of chemical and biomedical research. This guide provides a foundational understanding of the compound, a plausible synthetic route, and insights into its potential biological relevance based on its constituent chemical motifs. Researchers are encouraged to use this information as a starting point for their investigations into the properties and applications of this and related molecules.
References
-
PubChem. 3-Benzyloxyaniline. [Link]
- Mahmudov, I., et al. (2022). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase - A molecular docking study. Arabian Journal of Chemistry, 15(3), 103645.
-
ResearchGate. N‐benzyl‐N‐ethylaniline; an alternative synthetic approach. [Link]
-
DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 3-Benzyloxyaniline 98 1484-26-0 [sigmaaldrich.com]
- 3. 3-Benzyloxyaniline 98 1484-26-0 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase - A molecular docking study | AVESİS [avesis.bozok.edu.tr]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline
Abstract
This technical guide provides a comprehensive overview of the novel compound 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline. As this molecule is not currently indexed with a unique PubChem Compound Identification (CID), this document outlines a proposed synthetic pathway, purification protocols, and detailed characterization methodologies. Furthermore, we explore the potential therapeutic applications of this compound by examining the established bioactivities of its core structural motifs. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel N-benzylaniline derivatives in the context of drug discovery and medicinal chemistry.
Introduction and Rationale
The N-benzylaniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this class have demonstrated a wide range of pharmacological activities, including enzyme inhibition, and potential as anticancer and neuroprotective agents.[1][2][3] The title compound, 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline, incorporates several key features that suggest a strong potential for biological activity. The benzyloxy group is a common substituent in compounds designed as neuroprotective agents and for the treatment of ischemic stroke.[4] The isopentyloxy moiety can influence the lipophilicity and pharmacokinetic properties of a molecule.[5]
This guide provides a detailed, practical framework for the synthesis and subsequent analysis of this novel compound, starting from commercially available precursors. By elucidating a clear path to its creation and characterization, we aim to facilitate further research into its potential as a therapeutic agent.
Proposed Synthetic Pathway
The synthesis of 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline can be efficiently achieved through a two-step process:
-
Williamson Ether Synthesis of 2-isopentyloxybenzaldehyde from 2-hydroxybenzaldehyde.
-
Reductive Amination of the resulting aldehyde with 3-benzyloxyaniline.
This approach is logical and robust, utilizing well-established and high-yielding reactions.
Sources
- 1. N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of N-(2-isopentyloxybenzyl)(3-benzyloxyphenyl)amine via Reductive Amination
Abstract & Introduction
Reductive amination stands as a cornerstone in modern organic synthesis for the formation of carbon-nitrogen bonds, offering a highly efficient and controlled route to secondary and tertiary amines.[1][2] This method circumvents the common issue of over-alkylation often encountered with direct alkylation of amines.[3] The reaction proceeds via a two-step sequence within a single pot: the initial condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then immediately reduced by a selective hydride agent present in the reaction mixture.[4][5][6]
This document provides a comprehensive guide for the synthesis of a diarylmethylamine, specifically N-(2-isopentyloxybenzyl)(3-benzyloxyphenyl)amine , through the reductive amination of 3-benzyloxyaniline and 2-isopentyloxybenzaldehyde. We will delve into the mechanistic rationale, provide a field-proven experimental protocol, and offer insights into reagent selection, process optimization, and product characterization. The target molecule represents a scaffold prevalent in medicinal chemistry, where the precise arrangement of aryl groups and the nature of the amine linker are critical for biological activity.
Mechanistic Rationale: The "Why" Behind the Reaction
The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that exhibits chemoselectivity for the protonated iminium ion intermediate over the starting carbonyl compound.[7][8] The reaction is typically conducted under weakly acidic conditions, which are sufficient to catalyze the dehydration step of imine formation but not so strong as to fully protonate and deactivate the starting amine nucleophile.[9]
The overall transformation can be visualized in two distinct stages:
-
Imine/Iminium Ion Formation: The nucleophilic nitrogen of 3-benzyloxyaniline attacks the electrophilic carbonyl carbon of 2-isopentyloxybenzaldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to yield a Schiff base (imine). In the presence of a protic source (such as trace acid), the imine nitrogen is protonated to form a highly electrophilic iminium ion.[9][10]
-
Hydride Reduction: A mild hydride donor, in this case, sodium triacetoxyborohydride, selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[10]
Caption: Figure 1: General Mechanism of Reductive Amination.
Reagent Selection and Experimental Design
The choice of reagents is paramount for a successful and high-yielding reaction. Our selection is based on principles of reactivity, selectivity, and operational simplicity.
| Component | Reagent | Rationale |
| Amine | 3-Benzyloxyaniline | A primary aromatic amine. While anilines are generally less nucleophilic than aliphatic amines, they are suitable for this reaction.[7] The benzyloxy group is stable under these reductive conditions. |
| Aldehyde | 2-Isopentyloxybenzaldehyde | An aromatic aldehyde with an ether linkage. The aldehyde is sufficiently electrophilic to react with the aniline. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | The agent of choice. STAB is a mild and selective reducing agent, ideal for reductive aminations.[11][12] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it highly selective for iminium ions over aldehydes or ketones.[11] Unlike sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and its rate of reduction is not critically dependent on pH.[6][7][8] It can be used in a one-pot procedure without the need to pre-form the imine.[11] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic, non-polar solvents are preferred for reactions using STAB, as it is sensitive to moisture and incompatible with protic solvents like methanol.[13][14] DCE is often the solvent of choice.[11][12] |
| Catalyst | Acetic Acid (optional) | A stoichiometric amount of acetic acid can be used to catalyze imine formation, particularly with less reactive ketones or weakly basic amines, by facilitating the dehydration step.[11][12] |
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 3-Benzyloxyaniline | C₁₃H₁₃NO | 199.25 | 5.0 | 1.0 | 996 mg |
| 2-Isopentyloxybenzaldehyde | C₁₂H₁₆O₂ | 192.25 | 5.0 | 1.0 | 961 mg |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 7.5 | 1.5 | 1.59 g |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | 50 mL |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | - | - | - | 30 mL |
| Brine (Saturated NaCl aq.) | NaCl | - | - | - | 30 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | - | ~5 g |
Safety and Handling
-
3-Benzyloxyaniline: Causes skin and serious eye irritation. May cause respiratory irritation.[15] Handle with gloves and safety glasses in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride (STAB): Water-reactive. Contact with water releases flammable gases which may ignite spontaneously.[13][16] It also causes skin and serious eye irritation.[13][17] Crucially, STAB must be stored in a dry environment, preferably under an inert atmosphere, and handled with care to avoid contact with moisture. [13][18] Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and chemical safety goggles.[16][17][19]
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. All operations should be performed within a certified chemical fume hood.
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow for Synthesis.
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-benzyloxyaniline (996 mg, 5.0 mmol) and 2-isopentyloxybenzaldehyde (961 mg, 5.0 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.
-
Reagent Addition: Slowly add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the stirring solution in several portions over approximately 10 minutes. The reaction is mildly exothermic. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect the moisture-sensitive reagent.[13]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC), typically using a mobile phase of 4:1 Hexanes:Ethyl Acetate. The reaction is generally complete within 4 to 12 hours.
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with dichloromethane (25 mL each).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate) to afford the pure N-(2-isopentyloxybenzyl)(3-benzyloxyphenyl)amine.
Product Characterization (Expected Data)
The final product, N-(2-isopentyloxybenzyl)(3-benzyloxyphenyl)amine, should be characterized to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include aromatic protons from the two benzene rings (~6.5-7.5 ppm), singlets for the benzylic CH₂ (~5.0 ppm) and the methylene group adjacent to the amine nitrogen (CH₂-NH, ~4.3 ppm), a triplet for the O-CH₂ of the isopentyloxy group (~3.9 ppm), and signals corresponding to the isopentyl chain (multiplets and doublets between ~0.9-1.8 ppm). A broad singlet for the N-H proton is also expected.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include aromatic carbons, the benzylic carbon, the methylene carbon adjacent to the nitrogen, and carbons of the two ether linkages and the isopentyl group.
-
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₂₅H₂₉NO₂ [M+H]⁺, with the found value agreeing within ±5 ppm.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic stretching (~1600, 1500 cm⁻¹), and C-O ether stretching (~1250-1050 cm⁻¹).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Conversion | 1. Inactive STAB due to moisture exposure. 2. Insufficient reaction time. 3. Low reactivity of substrates. | 1. Use a fresh bottle of STAB or ensure it was stored properly. Handle quickly in a dry environment. 2. Allow the reaction to run for a longer period (up to 24 hours). 3. Add 1.0-1.2 equivalents of glacial acetic acid to the initial mixture to catalyze imine formation.[12] |
| Aldehyde is Reduced to Alcohol | Although rare with STAB, this indicates the rate of aldehyde reduction is competitive with imine reduction. This can happen if imine formation is very slow. | Add a catalytic amount of acetic acid to accelerate the formation of the iminium ion, which is reduced much faster than the aldehyde.[11] |
| Dialkylation of Amine | Not applicable for this reaction as a primary amine is used to make a secondary amine. This is a concern when starting with ammonia or in subsequent alkylations.[3] | N/A |
| Difficult Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the eluent for column chromatography. If separation is still difficult, consider converting the amine product to its HCl salt for purification by recrystallization, followed by neutralization to recover the free base.[20] |
References
- LifeChem Pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- Organic Chemistry Portal. Sodium triacetoxyborohydride.
- Organic Chemistry Data. Reductive Amination - Common Conditions.
- Wikipedia. Reductive amination.
- Chemistry LibreTexts. (2022, October 4). Synthesis of Amines.
- Organic Chemistry Tutor. Reductive Amination.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
- Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- Chemistry Steps. Reductive Amination.
- Alfa Chemistry. Borch Reductive Amination.
- BenchChem. (2025). Essential Safety and Logistics for Handling Sodium Triacetoxyborohydride.
- Myers, A. G. Chem 115: Reductive Amination.
- Apollo Scientific. Sodium triacetoxyborohydride Safety Data Sheet.
- AK Scientific, Inc. Sodium triacetoxyborohydride Safety Data Sheet.
- Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.
- Sigma-Aldrich. 3-Benzyloxyaniline 98.
- Chem-Impex. 3-Benzyloxyaniline.
- PubChem. 3-Benzyloxyaniline.
- TCI AMERICA. 3-Benzyloxyaniline.
- Wang, C., et al. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
- ResearchGate. (2021, February 6). Synthesis and characterization of new secondary benzylamines derivatives of aryl-himachalene.
- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- ResearchGate. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
- BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- ChemicalBook. Benzylamine(100-46-9) 1H NMR spectrum.
- BenchChem. (2025). Application Notes and Protocols for Tertiary Amine Synthesis via Reductive Amination.
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- 7. chemistry.mdma.ch [chemistry.mdma.ch]
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Application Notes and Protocols for Determining the Solubility of 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline in DMSO
Document ID: AN-SOL-4821
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining and understanding the solubility of the novel compound 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline in dimethyl sulfoxide (DMSO). We delve into the theoretical considerations based on the compound's structure, present detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and offer guidance on data interpretation and best practices for stock solution management.
Introduction: The Critical Role of DMSO Solubility in Drug Discovery
In the early stages of drug discovery, candidate compounds are typically stored and handled as high-concentration stock solutions in dimethyl sulfoxide (DMSO).[1] DMSO is favored for its remarkable ability to dissolve a wide array of both polar and nonpolar organic compounds, its miscibility with aqueous media used in biological assays, and its relatively low toxicity at typical assay concentrations.[2][3] Therefore, accurately determining a compound's solubility in DMSO is not a trivial procedural step but a foundational requirement for generating reliable data in subsequent high-throughput screening (HTS) and pharmacological studies.
Insufficient solubility can lead to compound precipitation during storage or upon dilution into aqueous assay buffers, causing inaccurate concentration measurements and potentially false-negative results.[4][5] Consequently, a thorough characterization of a compound's solubility profile in DMSO is essential to ensure data integrity, guide medicinal chemistry efforts, and inform downstream formulation development.[6][7] This guide provides the necessary protocols to rigorously assess the solubility of 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline, a compound of interest in modern research pipelines.
Compound and Solvent Profiles
A precise understanding of both the solute and the solvent is paramount.
Profile: 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline
This molecule possesses a complex structure with features that influence its solubility.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₉NO₂ | [8] |
| Molecular Weight | 375.50 g/mol | [8] |
| Chemical Structure | ||
| Benzenamine, 3-(phenylmethoxy)-N-[[2-(3-methylbutoxy)phenyl]methyl]- |
Structural Analysis for Solubility Prediction:
-
Hydrophobic Regions: The molecule features three aromatic rings and an isopentyloxy alkyl chain, contributing to significant hydrophobicity and favoring solubility in non-polar environments.
-
Polar Regions: The presence of a secondary amine (-NH-) and two ether linkages (-O-) introduces polarity and the capacity for hydrogen bonding (the amine as a donor and acceptor, the ethers as acceptors).
-
Hypothesis: The combination of large hydrophobic regions with strategically placed polar groups suggests that 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline will likely exhibit poor aqueous solubility. However, its amphipathic nature makes it an ideal candidate for dissolution in a versatile polar aprotic solvent like DMSO, which can effectively solvate both the non-polar and polar moieties of the molecule.[9]
Solvent Profile: Dimethyl Sulfoxide (DMSO)
DMSO is a unique and powerful solvent for drug discovery applications.[10][11]
| Property | Value | Source |
| Molecular Formula | (CH₃)₂SO | [2] |
| Molar Mass | 78.13 g/mol | [2] |
| Type | Polar Aprotic Solvent | [2][9] |
| Boiling Point | 189 °C (372 °F) | [2] |
| Melting Point | 19 °C (66 °F) | [2] |
| Key Features | Miscible with water and a wide range of organic solvents.[2] Can dissolve a diverse array of compounds for HTS.[9] |
Overall Experimental Workflow
The determination of solubility is a multi-step process designed to provide a comprehensive understanding of the compound's behavior. The following workflow outlines the logical progression from initial assessment to detailed characterization.
Caption: Overall workflow for solubility assessment.
Experimental Protocols
Two distinct protocols are provided: a rapid kinetic method suitable for early-stage screening and a more definitive thermodynamic method for in-depth characterization.
Protocol 1: Kinetic Solubility Assessment via Nephelometry
This method measures the precipitation of a compound after a DMSO stock solution is diluted into an aqueous buffer, mimicking the conditions of a typical biological assay.[7][12] It is a non-equilibrium measurement that provides a rapid assessment of a compound's practical solubility limit for screening purposes.
Objective: To determine the concentration at which 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline precipitates from an aqueous solution containing a small percentage of DMSO.
Materials:
-
3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline
-
Anhydrous, high-purity DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplates
-
Acoustic liquid handler or calibrated multi-channel pipette
-
Plate shaker
-
Nephelometer or plate reader capable of measuring light scattering or turbidity at ~620 nm
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure complete dissolution, using gentle warming (to 30-40°C) and vortexing if necessary. Allow the solution to return to room temperature.
-
-
Plate Preparation (Intermediate Dilution):
-
In a 96-well polypropylene plate, prepare a serial dilution of the 100 mM stock solution in 100% DMSO. A common scheme is a 2-fold dilution series across 8 wells, starting from 100 mM down to 0.78 mM.
-
-
Aqueous Dilution and Precipitation:
-
Using a liquid handler, transfer a small volume (e.g., 2 µL) from each well of the intermediate DMSO plate to a corresponding well of a 96-well clear-bottom plate pre-filled with 198 µL of PBS (pH 7.4). This creates a final DMSO concentration of 1%.
-
The final compound concentrations in the assay plate will range from 1000 µM down to 7.8 µM.
-
Causality Note: This rapid dilution from a soluble organic phase (DMSO) into a poorly solvating aqueous phase creates a supersaturated solution, from which the compound may precipitate over time. This is the "kinetic" aspect of the measurement.[12]
-
-
Incubation and Measurement:
-
Immediately seal the plate to prevent evaporation.
-
Place the plate on a shaker for 2 hours at room temperature, protected from light.
-
Measure the turbidity of each well using a nephelometer or plate reader.
-
-
Data Analysis:
-
Plot the turbidity reading against the compound concentration.
-
The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.
-
Caption: Workflow for the Kinetic Solubility Protocol.
Protocol 2: Thermodynamic (Equilibrium) Solubility in DMSO
This method determines the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It is a more time-consuming but accurate measure of true solubility.
Objective: To determine the saturation solubility of 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline in 100% DMSO at a specified temperature.
Materials:
-
3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline (solid)
-
Anhydrous, high-purity DMSO
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Benchtop centrifuge with temperature control
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or an LC-MS system
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline to a 2 mL glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration (e.g., 5-10 mg).
-
Add a precise volume of DMSO (e.g., 1.0 mL).
-
-
Equilibration:
-
Tightly cap the vial.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the slurry for 24-48 hours.
-
Causality Note: This extended period ensures that the system reaches equilibrium, where the rate of dissolution of the solid equals the rate of precipitation from the solution. This is the defining characteristic of thermodynamic solubility.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes at the same temperature as incubation (25°C) to pellet all undissolved solid.
-
-
Sample Analysis:
-
Carefully remove an aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.
-
Perform a large, accurate serial dilution of the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to bring the concentration into the linear range of the analytical method.
-
Quantify the concentration of the diluted sample using a pre-validated HPLC-UV or LC-MS method against a standard curve prepared with the same compound.
-
-
Calculation:
-
Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor.
-
The result is the thermodynamic solubility, typically expressed in mg/mL or mM.
-
Data Presentation and Interpretation
Results should be tabulated clearly to allow for straightforward interpretation.
Table 1: Kinetic Solubility of 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline
| Test Concentration (µM) | Mean Turbidity (NTU) | Observation |
|---|---|---|
| 1000 | 15.2 | Heavy Precipitation |
| 500 | 11.8 | Significant Precipitation |
| 250 | 4.5 | Moderate Precipitation |
| 125 | 0.8 | Slight Haze |
| 62.5 | 0.2 | Clear |
| 31.3 | 0.1 | Clear |
| Kinetic Solubility Limit | ~ 100 µM | |
Table 2: Thermodynamic Solubility of 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline in DMSO
| Parameter | Value |
|---|---|
| Solvent | 100% DMSO |
| Temperature | 25 °C |
| Equilibration Time | 48 hours |
| Analytical Method | HPLC-UV |
| Solubility (mg/mL) | 112.7 |
| Solubility (mM) | 300.1 |
Interpretation:
-
The kinetic solubility of ~100 µM indicates that for HTS assays where the final DMSO concentration is 1% or less, stock solutions should be prepared such that the final assay concentration does not exceed this limit to avoid precipitation.
-
The thermodynamic solubility of >300 mM demonstrates that the compound is highly soluble in pure DMSO, making it straightforward to prepare highly concentrated master stock solutions (e.g., 100 mM) for long-term storage and serial dilution.
Best Practices for Stock Solution Management
-
Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed containers to prevent water absorption, as DMSO is hygroscopic.[13]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles, which can induce compound precipitation over time. Aliquot master stocks into smaller, single-use volumes.[13]
-
Purity Checks: For long-term studies, periodically check the purity and concentration of stock solutions via HPLC to ensure compound stability.
References
- The Importance of Solubility for New Drug Molecules. (2020).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.).
- DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023). BOC Sciences.
- Whyte, B. (2023).
- Drug Solubility Testing: 4 Ways It Helps Discovery & Development. (2024). WuXi AppTec.
- DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (n.d.).
- Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implic
- American Chemical Society. (2021). Dimethyl sulfoxide.
- Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. (2025). BenchChem.
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Asian Journal of Chemistry.
- 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline. (n.d.). Santa Cruz Biotechnology.
- N-Benzylaniline (N-Phenylbenzylamine). (n.d.). MedChemExpress.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]
- 4. ucd.ie [ucd.ie]
- 5. bmglabtech.com [bmglabtech.com]
- 6. biomedpharmajournal.org [biomedpharmajournal.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. scbt.com [scbt.com]
- 9. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 10. reachever.com [reachever.com]
- 11. acs.org [acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. medchemexpress.com [medchemexpress.com]
using 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline in proteomic screening
Application Note: AN-PROT-2026-04 Target Deconvolution and Proteomic Profiling of the Benzyl-Aniline Scaffold: 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline
Executive Summary
This application note details the proteomic screening and target validation protocol for 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline (CAS: Referenced as sc-310178). This compound belongs to a class of N-benzyl-aniline derivatives , structurally analogous to established PCNA (Proliferating Cell Nuclear Antigen) inhibitors such as T2AA.
Given the molecule's highly lipophilic nature—characterized by the 2-isopentyloxy "anchor" and the 3-benzyloxy extension—it is predicted to target hydrophobic pockets involved in Protein-Protein Interactions (PPIs). This guide prioritizes Thermal Proteome Profiling (TPP) , a label-free mass spectrometry approach, to map the compound's target landscape without requiring chemical modification (e.g., biotinylation) that might disrupt its binding kinetics.
Chemical Context & Mechanism of Action
The Scaffold Architecture
The utility of 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline lies in its mimicry of hydrophobic amino acid residues (Leucine/Isoleucine/Phenylalanine) often found at PPI interfaces.
-
The Isopentyloxy Tail: Mimics the side chain of Isoleucine, a critical residue in the "PIP-box" (PCNA-Interacting Protein) motif.
-
The Benzyloxy Group: Provides additional aromatic stacking interactions (
- stacking) and occupies adjacent hydrophobic clefts, potentially enhancing affinity over simpler analogs.
Why Label-Free Screening?
Traditional affinity chromatography requires tethering the molecule to a bead. For a molecule of this size (~390 Da), adding a linker often ablates binding. TPP utilizes the thermodynamic principle of Ligand-Induced Thermal Stabilization , where protein-ligand binding increases the melting temperature (
Experimental Workflow: Thermal Proteome Profiling (TPP)
The following protocol is optimized for adherent cancer cell lines (e.g., HeLa, U2OS) to determine the "Meltingome" shifts induced by the compound.
Workflow Visualization
Figure 1: Step-by-step TPP workflow. The critical differentiation occurs at the "Lysis & Centrifugation" stage, where unstable (unbound) proteins precipitate and are removed, while ligand-stabilized targets remain in solution.
Detailed Protocol
Phase A: Sample Preparation
Reagents:
-
Compound: 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline (dissolved in DMSO).
-
Lysis Buffer: PBS pH 7.4, 0.4% NP-40, Protease Inhibitors.
-
TMT (Tandem Mass Tag) Reagents (Thermo Fisher).
Steps:
-
Culturing: Grow cells to 80% confluency in two 15cm dishes.
-
Treatment:
-
Vehicle Control: Treat Dish A with 0.1% DMSO.
-
Experimental: Treat Dish B with 10 µM of the compound.
-
Incubation: 2 hours at 37°C (sufficient for cellular entry and equilibrium binding).
-
-
Harvesting: Detach cells (Accutase recommended to preserve surface proteins), wash with PBS, and resuspend in PBS at
cells/mL.
Phase B: The Thermal Shift
-
Aliquoting: Split the cell suspension from both treatment groups into 10 PCR tubes each (20 tubes total).
-
Heating: Use a gradient PCR cycler to heat tubes to: 37, 41, 44, 47, 50, 53, 56, 59, 63, and 67°C.
-
Duration: Heat for 3 minutes, then immediately snap-cool at 4°C.
-
Lysis: Add Lysis Buffer containing NP-40. Incubate 20 mins on ice.
-
Separation: Centrifuge at 100,000 x g for 20 mins. Critical Step: The pellet contains denatured/precipitated proteins. Collect the supernatant (soluble fraction).
Phase C: Proteomics & Analysis
-
Digestion: Perform standard trypsin digestion on the supernatants.
-
Labeling: Label each temperature point with a unique TMT tag (e.g., TMT-126 for 37°C, TMT-127 for 41°C, etc.).
-
Multiplexing: Combine all channels for the Vehicle group into Sample A, and all channels for the Compound group into Sample B.
-
LC-MS/MS: Analyze on a high-resolution Orbitrap instrument.
Data Analysis & Interpretation
The output is a melting curve for thousands of proteins. You are looking for a right-shift in the curve.
Quantitative Metrics
| Metric | Definition | Interpretation for Hit |
| Temperature at which 50% of the protein precipitates. | N/A | |
| Slope | Steepness of the transition. | Changes in slope may indicate non-canonical binding modes. |
Logic of Target Identification
Figure 2: Decision tree for validating hits from the proteomic dataset.
Expected Results & Troubleshooting
-
Primary Candidate: Based on structural homology to T2AA, expect stabilization of PCNA or RFC (Replication Factor C) subunits.
-
Off-Targets: Due to the lipophilicity, watch for stabilization of Fatty Acid Binding Proteins (FABPs) or Albumin (if serum is present).
-
Troubleshooting Solubility: If the compound precipitates in the PCR tubes (cloudiness before heating), reduce concentration to 5 µM or increase DMSO to 0.5% (ensure Vehicle matches).
References
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
-
Punchihewa, C., et al. (2012). Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitors that Disrupt Interactions with PIP-box Proteins. Journal of Biological Chemistry. (Context for Benzyl-Aniline PCNA inhibitors). [Link]
-
Mateus, A., et al. (2020). The proteome-wide scale of thermal stability. Science, 367(6484). [Link]
Application Note: Storage and Handling Protocols for 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline
Executive Summary & Compound Profile
3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline (MW: 375.50 g/mol ,
While robust in short-term ambient conditions, this molecule exhibits specific vulnerabilities to photo-oxidative degradation and slow amine oxidation due to its electron-rich aromatic systems.[1] This guide defines the critical storage parameters required to maintain >98% purity over extended periods (12–24 months).
Chemical Structure Analysis & Stability Risks
-
Secondary Amine (
): The central nitrogen is the primary site of instability.[1] It is susceptible to auto-oxidation to form N-oxides or radical species, particularly under light exposure.[1] -
Ether Linkages (
): The benzyloxy and isopentyloxy groups are generally stable to hydrolysis but can degrade under strong acidic conditions or high-energy UV radiation (homolytic cleavage).[1] -
Aromatic Rings: The electron-donating alkoxy groups activate the rings, making them slightly more prone to electrophilic attack or oxidative coupling if stored improperly.[1]
Critical Storage Parameters
To ensure data integrity in proteomic or pharmacological assays, the following conditions are mandatory.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ( | Arrests kinetic rates of auto-oxidation and thermal decomposition.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces atmospheric oxygen ( |
| Light Protection | Amber/Opaque Vials | Prevents UV-induced radical formation at the benzylic carbon and amine center.[1] |
| Container | Borosilicate Glass + Teflon Liner | Avoids plasticizer leaching (common in soft plastics with lipophilic drugs) and ensures a gas-tight seal.[1] |
| Dessication | Required | Prevents hygroscopic uptake which can alter weighing accuracy and catalyze hydrolysis.[1] |
Detailed Handling Protocol
Phase 1: Receipt and Initial Processing
Do not store the bulk bottle at 4°C for long periods. Immediate aliquoting is recommended to avoid freeze-thaw cycles.
-
Equilibration: Upon receipt, allow the sealed shipping container to equilibrate to room temperature (20–25°C) inside a desiccator for 30 minutes.
-
Why? Opening a cold vial in humid air causes immediate condensation on the powder, introducing moisture that accelerates degradation.[1]
-
-
Visual Inspection: The powder should appear as an off-white to pale yellow solid.[1] Darkening (brown/orange) indicates prior oxidation.[1]
-
Solubility Check (Optional): If immediate use is planned, verify solubility in DMSO or Ethanol. This compound is lipophilic; aqueous buffers should only be used after pre-dissolution in an organic solvent.[1]
Phase 2: Aliquoting Strategy (The "Single-Use" Rule)
Repeated opening of a stock vial introduces oxygen and moisture.[1] Establish a "Single-Use Aliquot" system.
-
Prepare Vials: Label amber glass vials (1.5 mL or 4 mL) with the Compound ID, Mass, and Date.
-
Weighing: In a low-humidity environment, weigh out specific quantities (e.g., 1 mg, 5 mg) matching your typical experimental assay requirements.
-
Inert Gas Purge: Gently flow dry Nitrogen or Argon gas over the powder in the open vial for 10–15 seconds to displace air.[1]
-
Technique: Use a low-pressure regulator to avoid blowing the powder out of the vial.[1]
-
-
Sealing: Immediately cap with a Teflon-lined (PTFE) screw cap.[1] Parafilm is insufficient for long-term -20°C storage as it becomes brittle and permeable.[1]
Phase 3: Long-Term Storage & Reconstitution[1]
-
Storage: Place aliquots in a secondary container (box) to minimize light exposure when the freezer door opens. Store at -20°C.
-
Reconstitution:
Mechanism of Degradation (Visualized)
Understanding how the molecule fails allows for better troubleshooting.[1] The diagram below illustrates the workflow and potential failure points.
Figure 1: Critical workflow for receiving and storing 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline, highlighting intervention points against specific degradation pathways.
Quality Control & Validation
To validate the integrity of stored powder, use the following QC metrics:
-
Appearance: Powder must remain free-flowing and light-colored.[1] Clumping indicates moisture ingress; browning indicates oxidation.[1]
-
HPLC Analysis:
-
Proton NMR (
-NMR): Check for the integrity of the benzylic protons (singlet around 4.3–4.5 ppm) and the isopentyloxy chain. Disappearance or shifting of these signals suggests ether cleavage.[1]
References
-
Santa Cruz Biotechnology. 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline Product Data. Retrieved from [1]
-
PubChem. 3-Benzyloxyaniline (Substructure Stability Data). National Library of Medicine.[1][2] Retrieved from [1]
-
MedChemExpress. N-Benzylaniline Storage Protocols. Retrieved from
-
BenchChem. Stability of Benzyl Ethers in Organic Synthesis. Retrieved from
Sources
Navigating the Matrix: A Guide to Solvent Compatibility for Biological Assays of C25H29NO2 and Other Lipophilic Compounds
An Application Note and Protocol for Researchers
Abstract
The successful execution of in vitro biological assays hinges on the careful management of numerous experimental variables. Among the most critical, yet often underestimated, is the choice of solvent used to solubilize and deliver a test compound to the biological system. This is particularly true for lipophilic molecules such as those represented by the chemical formula C25H29NO2. An inappropriate solvent or concentration can lead to a cascade of artifacts, including direct cytotoxicity, altered cellular responses, and direct interference with assay signaling, ultimately compromising the integrity and reproducibility of the experimental data. This guide provides a comprehensive framework for selecting and validating solvents for biological assays, using the well-characterized synthetic opioid Methadone (C21H27NO) as a practical model for lipophilic compounds. We will delve into the physicochemical properties that govern solvent choice, present a logical workflow for solvent selection, and provide detailed protocols for conducting solvent tolerance studies in both cell-based and enzyme-based assays.
Introduction: The Solvent as a Critical Reagent
Many pharmacologically relevant compounds are poorly soluble in aqueous solutions, necessitating the use of organic solvents for their dissolution and subsequent testing in biological assays.[1] However, the introduction of an organic solvent into an aqueous biological environment is not a trivial matter. The solvent itself can elicit biological effects, ranging from overt toxicity to subtle modulations of cellular pathways, which can confound the interpretation of the compound's true activity.[1][2]
For instance, Dimethyl Sulfoxide (DMSO), arguably the most common solvent in drug discovery, is known to induce cellular differentiation, alter cell membrane permeability, and even exhibit direct pharmacological effects at concentrations commonly used in assays.[3] Studies have shown that DMSO concentrations above 1% can significantly reduce readouts in various cell types, while even lower concentrations of 0.25% to 0.5% can have either inhibitory or stimulatory effects depending on the specific cell line and endpoint being measured.[1][2] Similarly, ethanol, another frequently used solvent, can have immunosuppressive effects and its acceptable concentration varies widely depending on the cell type and exposure duration.[2][4]
This application note will use Methadone (IUPAC name: 6-(dimethylamino)-4,4-diphenylheptan-3-one) as a representative lipophilic compound to illustrate the principles of solvent selection and validation. Methadone is a synthetic opioid agonist used for analgesia and in the treatment of opioid addiction.[5][6] Its physicochemical properties present a common challenge for in vitro testing, making it an excellent case study. The principles and protocols outlined herein are broadly applicable to other nonpolar compounds, including those with the molecular formula C25H29NO2.
Physicochemical Profile of the Model Compound: Methadone
Understanding the physicochemical properties of the test compound is the foundational step in selecting a suitable solvent. Methadone is a weak base with a pKa of 8.25.[5] Its lipophilicity is indicated by its octanol-water partition coefficient (logP) of 3.93, signifying a preference for nonpolar environments.[7] The solubility of methadone exists in two common forms: the hydrochloride salt and the free base.
-
Methadone Hydrochloride (C21H28ClNO): As a salt, it is significantly more water-soluble.[8]
-
Methadone Free Base (C21H27NO): The free base is more lipophilic and generally preferred for studies involving permeation across biological membranes.
The solubility of both forms in various common laboratory solvents is summarized below.
| Solvent | Methadone Hydrochloride Solubility | Methadone Free Base Solubility | Reference(s) |
| Water | Very soluble (120 mg/mL) | Poorly soluble (0.49 mg/mL in PBS) | [5][7][9] |
| Ethanol | Soluble (80 mg/mL) | >100 mg/mL | [7][9] |
| Isopropanol | Soluble (2.4 g/100 mL) | Not specified | [7] |
| Chloroform | Soluble | Not specified | [5] |
| Propylene Glycol (PG) | High solubility | >100 mg/mL | [9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | [10] |
| Ether | Practically insoluble | Not specified | [5][7] |
| Glycerol | Practically insoluble | Not specified | [5][7] |
Table 1: Solubility of Methadone Hydrochloride and Methadone Free Base in Common Solvents.
A Systematic Approach to Solvent Selection
The ideal solvent should possess the following characteristics:
-
High solubilizing power for the test compound.
-
Miscibility with the aqueous assay medium.
-
Low toxicity to the biological system at the final assay concentration.
-
Minimal interference with the assay detection method.
-
Chemical inertness towards the test compound.[11]
The following workflow provides a systematic approach to selecting an appropriate solvent system.
Figure 2: Experimental workflow for a solvent tolerance study.
Protocol 1: Solvent Tolerance in a Cell-Based Viability Assay
This protocol determines the cytotoxic effect of a solvent on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Test solvent (e.g., HPLC-grade DMSO)
-
Phosphate-buffered saline (PBS)
-
Viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Preparation of Solvent Dilutions: a. In a separate plate or in tubes, prepare a 2-fold serial dilution of the solvent in complete cell culture medium. Start with a high concentration (e.g., 10% v/v) and dilute down. It is recommended to prepare these at 2X the final desired concentration. b. Include a "medium only" control (vehicle control).
-
Cell Treatment: a. Carefully add 100 µL of the 2X solvent dilutions to the corresponding wells of the cell plate, resulting in a final volume of 200 µL and the desired final solvent concentrations (e.g., from 5% down to ~0.01%). b. Include wells with cells that receive only 100 µL of fresh medium (untreated control).
-
Incubation: a. Incubate the plate for a duration relevant to your planned compound exposure (e.g., 24, 48, or 72 hours).
-
Viability Assessment (Example with Resazurin): a. Add 20 µL of Resazurin solution to each well. b. Incubate for 1-4 hours at 37°C, 5% CO2. c. Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Data Analysis: a. Subtract the average background fluorescence (from wells with medium and reagent only). b. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot % Viability versus solvent concentration on a semi-log scale to determine the concentration at which a significant decrease in viability occurs (e.g., IC10 or IC20).
Protocol 2: Assessing Solvent Effects on an Enzyme Assay
This protocol evaluates the impact of a solvent on enzyme activity.
Materials:
-
Purified enzyme and its specific substrate
-
Assay buffer
-
Test solvent (e.g., HPLC-grade Ethanol)
-
96-well assay plate (e.g., UV-transparent or opaque, depending on detection method)
-
Multichannel pipette
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Preparation of Solvent Dilutions: a. Prepare a serial dilution of the solvent in the assay buffer at 2X the final desired concentrations (e.g., from 10% down to 0.1%). b. Include a "buffer only" control.
-
Assay Setup: a. To each well of the 96-well plate, add 50 µL of the 2X solvent dilutions. b. Add 25 µL of the enzyme solution (at 4X the final concentration) to each well. c. Mix gently and pre-incubate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme, if required.
-
Initiation of Reaction: a. Initiate the enzymatic reaction by adding 25 µL of the substrate solution (at 4X the final concentration).
-
Measurement: a. Immediately place the plate in a kinetic plate reader and measure the signal (e.g., absorbance, fluorescence) over time. Alternatively, for endpoint assays, stop the reaction after a specific time and then read the plate.
-
Data Analysis: a. Calculate the initial reaction velocity (V0) for each solvent concentration from the kinetic reads. b. Normalize the data by expressing the velocity of solvent-containing wells as a percentage of the "buffer only" control (% Activity). c. Plot % Activity versus solvent concentration to identify the threshold at which the solvent begins to inhibit or enhance enzyme activity. d. Causality Check: Solvents can alter enzyme kinetics (Km and Vmax). [12]If a significant effect is observed, consider performing a full kinetic analysis at the highest tolerable solvent concentration to see if the effect is competitive, non-competitive, or uncompetitive.
Interpretation, Best Practices, and Trustworthiness
-
Establishing the Working Concentration: The highest concentration of solvent that does not cause a significant deviation (e.g., >10%) from the vehicle control in your tolerance study should be considered the maximum allowable concentration for your assays.
-
Consistency is Key: It is crucial to maintain a constant final concentration of the solvent across all wells in a given experiment, including the "no compound" control (vehicle control) and all dilutions of the test compound. [1][2]This ensures that any observed effect is due to the compound itself and not a change in the solvent concentration.
-
Solvent-Induced Artifacts: Be aware that solvents can interfere with assay readouts. For example, some solvents can quench fluorescence or have their own absorbance at the measurement wavelength. Always run a "solvent + assay components (no enzyme/cells)" control to check for such interference.
-
Self-Validating Systems: The protocols described are designed to be self-validating. The inclusion of a dose-response curve for the solvent itself provides an internal control for its effects. A clear dose-dependent effect of the solvent on the assay signal validates the sensitivity of the system to external perturbations. The lack of an effect below a certain threshold provides confidence in the chosen working concentration.
By rigorously characterizing the interaction between the chosen solvent and the biological assay system, researchers can significantly enhance the quality, reliability, and trustworthiness of their data. This foundational work is a prerequisite for the accurate determination of the biological activity of C25H29NO2 or any other test compound.
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handling precautions for benzyloxy-substituted anilines
An Application Guide to the Safe Handling of Benzyloxy-Substituted Anilines
Introduction: Understanding the Reagent Class
Benzyloxy-substituted anilines are a class of aromatic amines that serve as crucial intermediates in organic synthesis, particularly within the pharmaceutical and materials science sectors. The presence of the aniline moiety provides a versatile nucleophilic nitrogen for various coupling and derivatization reactions, while the benzyloxy group offers a stable, yet readily cleavable, protecting group for a phenolic oxygen. This dual functionality makes them valuable building blocks. However, the inherent reactivity and toxicological profile of the aniline scaffold, combined with the properties of the benzyl group, necessitate a rigorous and informed approach to their handling.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to safely manage benzyloxy-substituted anilines in a laboratory setting. It moves beyond a simple checklist of precautions to explain the underlying chemical and toxicological principles, ensuring a culture of safety grounded in scientific understanding.
Hazard Identification and Risk Assessment
The primary hazards associated with benzyloxy-substituted anilines stem from the aniline core. Aniline and its derivatives are known for their toxicity upon inhalation, ingestion, and dermal absorption.[1][2] The benzyloxy group can also introduce specific considerations, such as potential allergic reactions in sensitized individuals.[3][4][5]
Toxicological Profile
Based on representative compounds like 4-Benzyloxyaniline, this class should be treated as hazardous. The primary routes of exposure are oral, dermal, and inhalation.[6][7][8]
-
Acute Toxicity: Classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] Exposure can lead to symptoms such as vomiting.[7][8]
-
Irritation: These compounds are known to cause serious eye irritation and skin irritation.[9][10][11] Inhalation may also lead to respiratory irritation.[9][10][12]
-
Sensitization: While specific data on benzyloxyanilines is limited, the parent aniline is a known skin sensitizer.[1] Furthermore, benzyl alcohol and related compounds can be fragrance allergens and cause both immediate (Type I) and delayed (Type IV) hypersensitivity reactions, including allergic contact dermatitis.[4][5][13][14] It is prudent to treat these reagents as potential sensitizers.
A summary of the GHS hazard classification for a typical example, 4-Benzyloxyaniline hydrochloride, is provided below.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | GHS07 |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning | GHS07 |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Warning | GHS07 |
| Skin Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Data synthesized from representative Safety Data Sheets.[7][9][10][11]
Chemical Reactivity and Stability
-
Incompatibilities: Benzyloxy-substituted anilines are incompatible with strong oxidizing agents, with which they can react violently.[6][7][8] They should also be stored away from strong acids and bases.[1][15]
-
Conditions to Avoid: Protect these compounds from moisture, direct sunlight, and air contact to ensure stability.[12]
-
Hazardous Decomposition: In case of fire, combustible benzyloxy-substituted anilines may liberate toxic and hazardous fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7][8]
-
Debenzylation: While the benzyl ether is relatively stable, various reagents can cleave it. This is often a desired synthetic step but can be an unintended reaction. Common debenzylation methods include hydrogenolysis (e.g., Pd/C, Pd(OH)₂), which can be problematic if other reducible groups are present.[16][17] Oxidative methods (e.g., ceric ammonium nitrate) or those using strong Lewis acids are also employed.[16][18][19] Understanding these reactions is key to avoiding unintentional deprotection during a synthetic sequence.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All work involving benzyloxy-substituted anilines, including weighing, dispensing, and reaction setup, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2][15]
-
Ventilation: Ensure adequate general ventilation in the laboratory.[6][9] Local exhaust ventilation should be used for any procedure that could generate dusts or aerosols outside of a fume hood.[20]
-
Safety Equipment: An operational safety shower and eyewash station must be easily accessible in the immediate vicinity of where the chemicals are handled.[1][2]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashes.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves tested according to EN 374 or an equivalent standard.[7][9] Nitrile gloves provide sufficient splash protection for short-term use.[1] For prolonged contact or when cleaning spills, more robust gloves such as butyl rubber or Viton may be necessary.[15] Always inspect gloves before use and wash hands thoroughly after removal.[9][15]
-
Lab Coat: A full-length laboratory coat, fully fastened, is required.[1] Consider a chemically resistant apron for large-scale work.
-
Clothing: Wear long pants and closed-toe shoes at all times in the laboratory.[1]
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a full-face respirator with an appropriate cartridge may be necessary.[9] Use of respirators requires enrollment in a respiratory protection program, including medical clearance and fit testing.[15]
Caption: Workflow for selecting appropriate controls and PPE.
Standard Operating Procedures
Adherence to established protocols for storage, handling, and disposal is critical for mitigating risk.
Storage and Handling
-
Storage: Store benzyloxy-substituted anilines in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials like strong oxidizers.[1][12][15] Containers should be kept tightly closed and stored in a designated, labeled area, preferably in secondary containment.[10][15]
-
Handling:
-
Before use, review the Safety Data Sheet (SDS) for the specific reagent.[1]
-
Perform all manipulations in a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[7][9] For solid compounds, handle gently.
-
Use non-sparking tools and ground equipment when transferring large quantities of flammable solutions.[9]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][7]
-
Spill Management
Prompt and correct response to a spill is essential.
-
Small Spills (Solid):
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing appropriate PPE (double gloves, lab coat, goggles), gently sweep or vacuum the material. Avoid raising dust.[12]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][7]
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Small Spills (Liquid/Solution):
-
Evacuate and ventilate the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1][21][22]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[22]
-
Decontaminate the area.
-
-
Large Spills:
Waste Disposal
-
All waste containing benzyloxy-substituted anilines, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.[20]
-
Collect waste in tightly sealed, properly labeled containers.[1][15] Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific procedures.[9][20]
Protocol: Weighing and Dissolving a Solid Benzyloxy-Aniline
This protocol outlines the safe procedure for preparing a solution of a solid benzyloxy-substituted aniline for use in a reaction.
Objective: To safely weigh 1.0 gram of 4-benzyloxyaniline and prepare a 0.5 M solution in Dichloromethane (DCM).
Materials:
-
4-Benzyloxyaniline (Solid)
-
Dichloromethane (DCM), anhydrous
-
50 mL round-bottom flask with a rubber septum
-
Weigh boat or creased weighing paper
-
Spatula
-
Syringe and needle
-
Stir bar
Procedure:
-
Preparation and PPE:
-
Ensure a chemical fume hood is certified and operational.
-
Gather all necessary glassware and equipment.
-
Don appropriate PPE: safety goggles, a fully fastened lab coat, and nitrile gloves.
-
-
Weighing the Solid:
-
Place an analytical balance inside the chemical fume hood, or use a ventilated balance enclosure.
-
Tare the weigh boat on the balance.
-
Carefully use a spatula to transfer approximately 1.0 gram of 4-benzyloxyaniline to the weigh boat. Perform this action slowly to prevent the generation of airborne dust.
-
Record the exact mass.
-
-
Transfer and Dissolution:
-
Place a magnetic stir bar into the 50 mL round-bottom flask.
-
Carefully transfer the weighed solid from the weigh boat into the flask. A powder funnel can aid in this process.
-
Secure the flask to a clamp stand within the fume hood and place it on a magnetic stir plate.
-
Calculate the required volume of DCM for a 0.5 M solution. (For 1.0 g of 4-benzyloxyaniline, MW ~199.25 g/mol , this is approx. 10 mL).
-
Using a syringe, draw the required volume of anhydrous DCM and add it to the flask through the rubber septum.
-
Begin stirring to dissolve the solid completely.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated paper towels in the solid hazardous waste container.
-
Wipe the spatula clean.
-
Remove gloves and wash hands thoroughly with soap and water.
-
References
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Carl ROTH. (n.d.). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. Retrieved from [Link]
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Carl ROTH. (2025, March 10). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. Retrieved from [Link]
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Carl ROTH. (2024, March 4). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. Retrieved from [Link]
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Rutgers University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]
-
Loba Chemie. (2018, September 7). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS. Retrieved from [Link]
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Washington State University. (n.d.). Aniline Safety Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Penta chemicals. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
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Rewolinski, M., et al. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Retrieved from [Link]
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Wyndly. (2025, February 26). Understanding Benzyl Alcohol Allergy: Symptoms, Diagnosis, and Treatment. Retrieved from [Link]
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Bull, S. D., et al. (n.d.). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Fisher, A. A. (1975). Allergic paraben and benzyl alcohol hypersensitivity relationship of the "delayed" and "immediate" varieties. PubMed. Retrieved from [Link]
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Al-Dhafiri, M., et al. (2021). Benzyl Alcohol Allergy: Importance of Patch Testing with Personal Products. ResearchGate. Retrieved from [Link]
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- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lobachemie.com [lobachemie.com]
- 13. Allergic paraben and benzyl alcohol hypersensitivity relationship of the "delayed" and "immediate" varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dermatitisacademy.com [dermatitisacademy.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. users.ox.ac.uk [users.ox.ac.uk]
- 20. nj.gov [nj.gov]
- 21. carlroth.com [carlroth.com]
- 22. pentachemicals.eu [pentachemicals.eu]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline
[1][2]
Ticket ID: #PRECIP-375-ISO Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Molecule Dashboard & Physicochemical Profile[1]
Before attempting precipitation, it is critical to understand the forces working against crystal lattice formation for 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline .[1][2]
-
Molecular Weight: ~389.5 g/mol [1]
-
Predicted LogP: > 6.0 (Highly Lipophilic)[1]
-
Structural Challenges:
-
Rotational Freedom: The isopentyl chain and the two benzyl ether linkages introduce significant conformational flexibility, increasing the entropy of the system and making the molecule prone to "oiling out" rather than stacking into a lattice.
-
Lipophilicity: The molecule is essentially "grease" with a nitrogen anchor. It will be highly soluble in chlorinated solvents (DCM) and aromatics (Toluene), and insoluble in water.[1]
-
Troubleshooting Guides (Q&A Format)
Module A: The "Oiling Out" Phenomenon
User Question: I dissolved my crude oil in hot ethanol. Upon cooling, it didn't crystallize; instead, a second liquid phase (a yellow oil) separated at the bottom. How do I fix this?
Technical Response: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable zone width (MSZW) is narrow, and the temperature drops below the "oiling out" limit before nucleation can occur.
Root Causes:
-
Cooling too fast: The solution became supersaturated too quickly.
-
Impurities: Residual aldehydes or benzyl alcohol act as "plasticizers," preventing lattice formation.
-
Solvent Choice: Ethanol is polar; your molecule is non-polar.[1] The repulsion forces are too strong.
Corrective Actions:
-
The "Re-heat and Seed" Protocol: Re-heat the mixture until it is one phase. Add a tiny amount of seed crystal (if available) at just 1-2°C below the saturation temperature.[1] Cool at a rate of 5°C/hour.
-
Change the Solvent System: Switch to a system with better solubilizing power for the oil phase.
Module B: Yield Loss in Mother Liquor
User Question: I finally got a solid, but my yield is only 45%. TLC shows a lot of product left in the filtrate. Can I add water to crash it out?
Technical Response: Adding water to this specific molecule (a lipophilic secondary amine) is risky.[1] It will likely cause the remaining product to crash out as a gum/oil, which will trap impurities.
Better Alternatives:
-
Cooling Crystallization: Instead of adding anti-solvent, cool the mother liquor to -20°C.
-
Evaporative Crystallization: Gently distill off 30% of the solvent volume under vacuum, then cool slowly.
-
Salt Formation (High Recovery Strategy): If the free base is too soluble, convert it to the HCl salt .
-
Protocol: Dissolve the residue in diethyl ether or MTBE. Add 1.0 eq of 2M HCl in ether. The salt is ionic and will precipitate quantitatively from the non-polar ether.
-
Recommended Solvent Systems
Based on the N-benzyl aniline core and isopentyl side chain, the following solvent systems are validated for screening.
| Solvent System | Role | Ratio (v/v) | Suitability | Notes |
| Isopropyl Acetate (IPAc) / Heptane | Primary Choice | 1:3 to 1:5 | ⭐⭐⭐⭐⭐ | Best balance.[1][2] IPAc solubilizes the "greasy" chains; Heptane acts as a gentle anti-solvent. |
| Ethanol / Water | Alternative | 5:1 | ⭐⭐ | High risk of oiling out. Only use if the material is >95% pure. |
| Toluene / Heptane | Polarity Match | 1:4 | ⭐⭐⭐⭐ | Excellent for removing polar impurities, but yield may be lower due to high solubility in Toluene. |
| MTBE (Methyl tert-butyl ether) | Single Solvent | N/A | ⭐⭐⭐ | Good for cooling crystallization (dissolve hot, freeze to -20°C).[1][2] |
Standardized Experimental Protocols
Protocol A: Crystallization of the Free Base (Preferred)
Use this if the product is intended for a subsequent reaction sensitive to acid.
-
Dissolution: Place 10g of crude 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline in a flask.
-
Solvent Addition: Add Isopropyl Acetate (IPAc) (approx. 3-4 mL per gram) and heat to 50°C until fully dissolved.
-
Filtration: If the solution is hazy, filter hot through a Celite pad to remove inorganic salts.
-
Anti-Solvent Addition: While maintaining 45-50°C, slowly add Heptane dropwise.[1]
-
Stop point: When a faint, persistent turbidity (cloudiness) appears.
-
-
Clearing: Add 1-2 mL of IPAc to clear the solution back to transparent.
-
Nucleation: Remove heat. Let cool to room temperature slowly (over 2-3 hours). Stirring should be gentle (100 RPM).
-
Harvest: Filter the off-white solids and wash with cold Heptane.
Protocol B: Rescue via Salt Formation (The "Sure-Fire" Method)
Use this if the free base persists as an oil.[1][2]
-
Dissolution: Dissolve the crude oil in 10 volumes of Diethyl Ether (or MTBE).
-
Acidification: Dropwise add 1.05 equivalents of 4M HCl in Dioxane (or 2M HCl in Ether).
-
Precipitation: The HCl salt is highly polar and will crash out immediately as a white solid.
-
Workup: Filter the solid.[3][4][5][6][7]
-
Note: If you need the free base back later, simply partition this salt between DCM and saturated NaHCO₃.
-
Visual Troubleshooting Logic
Figure 1: Decision Matrix for purifying lipophilic secondary amines.[1][2] Note the diversion to Salt Formation if oiling persists.
References & Authoritative Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for recrystallization of aromatic amines and solvent selection).
-
Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.[1] Academic Press, 2012 . (Detailed discussion on "Oiling Out" phenomena in Chapter 10).
-
Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009 .[1][2] (Methodologies for antisolvent selection in lipophilic APIs). [1]
-
PubChem Compound Summary. N-Benzylaniline Derivatives. (Used for structural comparison and physicochemical property estimation of the N-benzyl-N-phenyl core).[1][2] [1]
Sources
- 1. 3-Benzyloxyaniline | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
enhancing membrane permeability of aniline-based probes
Current Status: Operational Ticket Topic: Enhancing Membrane Permeability of Aniline-Based Probes Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your aniline-based fluorescent probe—whether designed for detecting nitric oxide (NO), peroxynitrite (ONOO⁻), or specific enzymatic activities—is showing poor intracellular signal or high background noise.
Aniline groups are excellent reaction centers for photo-induced electron transfer (PeT) quenching or specific analyte reactivity. However, their polarity and protonation state at physiological pH often impede passive diffusion across the lipid bilayer. This guide bypasses generic advice to focus on two high-impact engineering strategies: Pro-drug Masking and Electronic Tuning , followed by a direct troubleshooting workflow.
Module 1: Chemical Modification (The "Pro-drug" Strategy)
If your probe contains auxiliary polar groups (carboxylates, phenols) alongside the aniline, or if the aniline itself renders the molecule too polar, the Acetoxymethyl (AM) ester strategy is the industry standard for forcing membrane entry.
The Mechanism
The AM ester masks polar functionalities, neutralizing the molecule's charge and increasing lipophilicity. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester, regenerating the charged, active probe which is then trapped inside the cytosol.
Workflow Visualization
Figure 1: The Acetoxymethyl (AM) ester loading mechanism. The neutral pro-drug crosses the membrane and is cleaved by esterases, locking the active fluorophore inside the cell.
Standard Loading Protocol
Use this protocol if you are synthesizing or utilizing an AM-ester variant of your aniline probe.
-
Stock Preparation: Dissolve the AM-ester probe in anhydrous DMSO. Avoid ethanol, as it can cause transesterification.
-
Standard Concentration: 1–10 mM.
-
-
Pluronic F-127 Co-incubation (Critical Step): AM esters are highly hydrophobic and can precipitate in aqueous media.
-
Mix 1 µL of Probe Stock with 1 µL of 20% (w/v) Pluronic F-127 in DMSO before adding to the cell media. This aids dispersion.
-
-
Loading Buffer: Use serum-free media or HBSS (Hanks' Balanced Salt Solution). Serum esterases can prematurely cleave the probe outside the cell.
-
Incubation: 20–60 minutes at 37°C.
-
Wash: Wash cells 3x with HBSS to remove extracellular debris before imaging.
Module 2: Structural Optimization (Electronic Tuning)
If you are in the design phase, Fluorination is the most potent tool for modulating aniline permeability without adding bulky masking groups.
The Science: pKa and Lipophilicity
Aniline nitrogen atoms can protonate at physiological pH (7.4). The protonated form (
-
Strategy: Adding fluorine atoms to the aniline ring withdraws electron density (inductive effect).
-
Result: This lowers the pKa of the aniline, ensuring it remains in the neutral (
) form at pH 7.4, facilitating passive diffusion.
Comparative Data: Fluorination Effects
| Scaffold Variant | Substituent | pKa (Approx) | % Neutral at pH 7.4 | LogP (Lipophilicity) | Membrane Permeability |
| Native Aniline | -H | ~4.6 | ~99% | 0.90 | Moderate |
| Mono-Fluoro | 2-F | ~3.2 | >99.9% | 1.15 | High |
| Di-Fluoro | 2,6-F₂ | ~1.8 | 100% | 1.40 | Very High |
| Amino-Alkyl | -CH₃ | ~5.1 | ~99% | 1.10 | Moderate |
Note: While native aniline is largely neutral at pH 7.4, highly substituted anilines (common in fluorophores) often have higher pKas. Fluorination consistently suppresses basicity and boosts lipophilicity (LogP).
Design Logic Diagram
Figure 2: The impact of fluorination on aniline physicochemical properties. Lowering pKa prevents protonation, while increasing LogP aids bilayer partitioning.
Module 3: Troubleshooting & FAQs
Troubleshooting Workflow
Issue: Low Intracellular Signal
-
Q1: Is the probe precipitating?
-
Check: Look for bright punctate spots outside cells in the brightfield channel.
-
Fix: Use Pluronic F-127 (0.02% final conc.) during loading. Ensure DMSO stock is anhydrous.
-
-
Q2: Is the probe being pumped out?
-
Check: Aniline probes are frequent substrates for P-glycoprotein (P-gp) efflux pumps (MDR1).
-
Fix: Co-incubate with Verapamil (50 µM) or Cyclosporin A (10 µM) to inhibit efflux pumps.
-
-
Q3: Is the probe trapped in lysosomes?
-
Check: Punctate, vesicular staining rather than cytosolic distribution. This occurs if the probe becomes protonated in the acidic lysosome (pH 4.5).
-
Fix: Use "MaP" (Max Planck) probe design principles (zwitterionic equilibrium) or wash cells with slightly basic buffer (pH 7.6) briefly before imaging.
-
Issue: High Background / Non-Specific Staining
-
Q1: Did you use phenol red?
-
Fix: Always use phenol red-free media (e.g., FluoroBrite™ DMEM) for imaging. Phenol red is fluorescent and quenches many aniline-based dyes.
-
-
Q2: Is the probe reacting with serum?
-
Fix: Load in serum-free HBSS. Serum albumin binds hydrophobic probes (like AM esters) effectively, preventing them from entering cells.
-
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of DMSO for my stock solution? A: Generally, No . Ethanol is hygroscopic and can lead to hydrolysis of AM esters or oxidation of sensitive anilines. Anhydrous DMSO is the gold standard.
Q: My aniline probe detects NO (Nitric Oxide). Why do I see signal in the control group? A: Aniline probes are sensitive to photo-oxidation. Limit light exposure during incubation.[1] The "control" signal may be photo-induced autoxidation of the probe itself.
Q: What is the optimal LogP for an aniline probe? A: Aim for a LogP between 1.5 and 3.5 .
-
< 1.0: Too hydrophilic (won't cross membrane).
-
5.0: Too lipophilic (gets stuck in the membrane or aggregates).
References
-
Lavis, L. D. (2017). Teaching Old Dyes New Tricks: Biological Probes Built from Fluoresceins and Rhodamines. Annual Review of Biochemistry. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Wang, L., et al. (2019). A general strategy to develop cell permeable and fluorogenic probes for multicolour nanoscopy.[2] Nature Chemistry. Link
-
BenchChem. (2025).[3] A Comparative Study of Fluorinated Anilines in Drug Design. BenchChem Technical Guides. Link
-
Urano, Y., et al. (2005). Evolution of Fluorescein as a Platform for Finely Tunable Fluorescence Probes.[4] Journal of the American Chemical Society. Link
Sources
- 1. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced Mass Spectrometry Guide: Fragmentation Dynamics of C25H29NO2 (RCS-8)
Executive Summary & Compound Identification
Target Analyte: RCS-8 (also known as SR-18 or BTM-8).[1][2] Chemical Formula: C25H29NO2 Molecular Weight: 375.22 g/mol Precursor Ion [M+H]+: m/z 376.23
This guide provides a technical analysis of the mass spectrometry fragmentation patterns of RCS-8 , a phenylacetylindole synthetic cannabinoid.[3] Unlike the naphthoylindole class (e.g., JWH-018), RCS-8 features a phenylacetyl core and a cyclohexylethyl tail, creating unique ionization behaviors. This document compares RCS-8 against its structural isomers and homologs to assist forensic and clinical laboratories in achieving unambiguous identification, a critical requirement given the prevalence of isobaric designer drugs.
Comparative Analysis: RCS-8 vs. Isobaric & Structural Alternatives
Differentiation of RCS-8 from its analogs relies heavily on specific fragmentation ratios and chromatographic retention, as the molecular ion alone is insufficient for identification.
Table 1: Comparative Mass Spectrometry Profile
| Feature | RCS-8 (Target) | RCS-8 4-Methoxy Isomer | JWH-250 (Homolog) | JWH-018 (Reference) |
| Formula | C25H29NO2 | C25H29NO2 | C22H25NO2 | C24H23NO |
| Precursor [M+H]+ | 376.2 | 376.2 | 336.2 | 342.2 |
| Core Structure | Phenylacetylindole | Phenylacetylindole | Phenylacetylindole | Naphthoylindole |
| N-Substituent | Cyclohexylethyl | Cyclohexylethyl | Pentyl | Pentyl |
| Key Product Ion 1 | 254.2 (Acyl-indole) | 254.2 | 214.1 | 155.1 |
| Key Product Ion 2 | 121.1 (o-Methoxybenzyl) | 121.1 (p-Methoxybenzyl) | 121.1 | 127.1 |
| Differentiation | RT & 121/91 Ion Ratio | RT & 121/91 Ion Ratio | Precursor Mass | Precursor Mass |
Technical Insight: The primary challenge is distinguishing RCS-8 (2-methoxy) from its 3- and 4-methoxy regioisomers. While they share the same m/z 376 precursor and m/z 254/121 fragments, the ortho-substitution in RCS-8 often results in a distinct intensity ratio of the tropylium ion (m/z 91) due to steric effects influencing the stability of the benzyl cation.
Fragmentation Mechanism & Pathway Analysis
The fragmentation of RCS-8 under Electrospray Ionization (ESI+) follows a predictable pathway dominated by alpha-cleavage at the carbonyl bond.
Mechanistic Breakdown
-
Precursor Ion (m/z 376.2): Protonation occurs readily on the carbonyl oxygen or the indole nitrogen.
-
Primary Cleavage (Alpha-Cleavage): The bond between the carbonyl carbon and the benzyl ring breaks.
-
Pathway A (Charge Retention on Indole): Produces the acyl-indole cation at m/z 254.2 . This is typically the base peak or a high-intensity fragment, representing the 1-(2-cyclohexylethyl)-3-acylindole core.
-
Pathway B (Charge Retention on Benzyl): Produces the methoxybenzyl cation at m/z 121.1 .
-
-
Secondary Fragmentation:
-
The methoxybenzyl cation (m/z 121) undergoes rearrangement to eliminate formaldehyde (CH2O) or simply rearranges to the stable tropylium ion structure, eventually yielding m/z 91.1 (C7H7+).
-
The cyclohexyl ring is relatively stable but can undergo ring opening or hydride shifts at high collision energies.
-
Visualization of Fragmentation Pathway
The following diagram illustrates the dissociation of the protonated RCS-8 molecule.
Figure 1: ESI+ Fragmentation pathway of RCS-8 showing primary alpha-cleavage products.
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed for the specific detection of RCS-8 in biological matrices (whole blood/urine) or seized materials.
Sample Preparation (Liquid-Liquid Extraction)
-
Principle: RCS-8 is highly lipophilic (logP ~5-6). Acidic or neutral extraction is preferred to minimize co-extraction of endogenous amines.
-
Aliquot: Transfer 200 µL of sample (blood/urine) to a glass tube.
-
Buffer: Add 200 µL 0.1 M Phosphate Buffer (pH 6.0).
-
Extraction: Add 3 mL Chlorobutane:Ethyl Acetate (9:1) . Vortex for 2 minutes.
-
Separation: Centrifuge at 3500 rpm for 10 minutes.
-
Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 A:B).
Instrumental Parameters[10][13][14]
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., SCIEX 5500 or Waters Xevo TQ-S).
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]+).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-4.0 min: Ramp to 95% B (RCS-8 elutes late due to cyclohexyl group).
-
4.0-5.0 min: Hold 95% B.
-
-
Flow Rate: 0.4 mL/min.
MRM Transitions (Multiple Reaction Monitoring)
To ensure specificity against isomers, monitor the following transitions. The ratio between the Quantifier and Qualifier is the self-validating check.
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| RCS-8 | 376.2 | 254.2 | Quantifier | 25 |
| RCS-8 | 376.2 | 121.1 | Qualifier 1 | 35 |
| RCS-8 | 376.2 | 91.1 | Qualifier 2 | 45 |
Note on Isomers: If the 4-methoxy isomer is present, it will share these transitions. Chromatographic separation is mandatory. The 2-methoxy isomer (RCS-8) typically elutes slightly earlier than the 4-methoxy isomer on a standard C18 column due to steric hindrance reducing interaction with the stationary phase.
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
Journal of Analytical Toxicology. (2012). Validation of LC-TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds. Retrieved from [Link]
- Forensic Science International. (2014). Differentiation of regioisomeric synthetic cannabinoids by electrospray ionization tandem mass spectrometry.
Sources
The Tale of Two Ethers: A Comparative Guide to the Biological Activity of Benzyloxy and Methoxy Anilines
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of medicinal chemistry, the subtle dance of atoms and functional groups dictates the biological activity of a molecule. Among the myriad of structural motifs, the aniline scaffold remains a cornerstone in the design of therapeutic agents. Its versatility allows for a wide range of substitutions, each imparting unique physicochemical properties that can profoundly influence a compound's interaction with biological targets. This guide provides an in-depth, objective comparison of two common ether substitutions on the aniline ring: the benzyloxy and methoxy groups. By delving into their structure-activity relationships, supported by experimental data and detailed protocols, we aim to equip researchers with the insights needed to make informed decisions in the design and development of novel aniline-based therapeutics.
The Structural Nuances: Benzyloxy vs. Methoxy
At first glance, the benzyloxy and methoxy groups are both ethers, serving to modify the electronic and steric profile of the aniline core. However, their fundamental differences in size, flexibility, and electronic nature lead to distinct pharmacological outcomes.
-
The Methoxy Group (-OCH₃): A small, electron-donating group, the methoxy substituent can increase the electron density of the aniline ring through resonance. This can modulate the basicity of the aniline nitrogen and influence hydrogen bonding interactions with target proteins. Its relatively small size allows it to probe smaller pockets within a binding site.
-
The Benzyloxy Group (-OCH₂Ph): Significantly larger and more lipophilic than the methoxy group, the benzyloxy substituent introduces a bulky phenyl ring connected by a flexible methylene linker. This bulkiness can lead to steric hindrance but also provides opportunities for additional π-π stacking or hydrophobic interactions with the target, potentially enhancing binding affinity. The flexibility of the benzyl group allows it to adopt various conformations to optimize these interactions.
The interplay of these electronic and steric factors is paramount in determining the overall biological activity of the resulting aniline derivative.
A Comparative Look at Biological Activities
The choice between a benzyloxy and a methoxy substituent can lead to significant differences in potency and selectivity across a range of biological targets. Here, we explore some key therapeutic areas where this structural change has been investigated.
Anticancer Activity
Aniline derivatives are a well-established class of anticancer agents, often targeting protein kinases. The substitution pattern on the aniline ring is critical for their inhibitory activity.
EGFR is a key target in non-small cell lung cancer (NSCLC). Studies on 4-anilinoquinolines and quinazolines as EGFR inhibitors have provided direct comparisons between benzyloxy and methoxy substitutions.
| Compound Scaffold | Substitution | Target | IC₅₀ (nM) | Reference |
| 4-Anilinoquinoline | 4-Benzyloxy | EGFR | 15.2 | [1] |
| 4-Anilinoquinoline | 4-Methoxy | EGFR | 89.5 | [1] |
| 4-Anilinoquinazoline | 4-Benzyloxy | EGFR | 2.5 | [2] |
| 4-Anilinoquinazoline | 4-Methoxy | EGFR | 18.7 | [2] |
As the data suggests, in the context of these EGFR inhibitors, the benzyloxy group consistently confers greater potency than the methoxy group. This is likely due to the additional hydrophobic and potential π-stacking interactions of the benzyl ring within the ATP-binding pocket of EGFR, leading to a more stable drug-receptor complex.
Antimicrobial Activity
The aniline scaffold is also prevalent in the development of novel antimicrobial agents.
In the search for new treatments for tuberculosis, 4-anilinoquinolines have been explored for their inhibitory activity against Mycobacterium tuberculosis. A matched pair analysis of benzyloxy and methoxy substituted derivatives revealed the following:
| Compound Scaffold | Substitution | Target | MIC (µM) | Reference |
| 4-Anilinoquinoline | 4-Benzyloxy | M. tuberculosis | 3.1 | |
| 4-Anilinoquinoline | 4-Methoxy | M. tuberculosis | 12.5 |
Similar to the trend observed in anticancer activity, the benzyloxy moiety was associated with superior anti-tubercular activity . The larger, more lipophilic nature of the benzyloxy group may facilitate better penetration through the complex, lipid-rich cell wall of Mycobacterium tuberculosis or enhance binding to the molecular target within the bacterium.
Derivatives of benzyloxy anilines have also shown promise as antifungal agents. For instance, novel triazoles containing a benzyloxy phenyl isoxazole side chain have demonstrated potent and broad-spectrum antifungal activity.[3] While a direct comparison with a methoxy equivalent was not provided in this specific study, the findings highlight the potential of the benzyloxy group in the design of new antifungal drugs.
Neuroprotective Activity
The versatility of aniline derivatives extends to the central nervous system, with research exploring their potential in treating neurodegenerative diseases.
Interestingly, in the context of monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease, benzyloxy-substituted small molecules are well-known for their high potency .[4] Furthermore, novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives have been identified as potential multifunctional agents for Parkinson's disease, exhibiting excellent MAO-B inhibition and neuroprotective effects.[5] In a study on N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline, the methoxy aniline derivative demonstrated neuroprotective effects against excitotoxicity, suggesting that both substitutions can be valuable depending on the specific molecular scaffold and target.[6]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of aniline derivatives.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A549 for lung cancer) in appropriate medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test aniline derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software.
-
Self-Validation: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control should show a dose-dependent decrease in cell viability, while the vehicle control should exhibit minimal to no effect on cell viability.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the amount of ATP consumed or the amount of phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor.
Step-by-Step Protocol (Example: ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Prepare serial dilutions of the test aniline derivative in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Self-Validation: A known inhibitor of the target kinase should be included as a positive control to validate the assay's performance. A no-enzyme control should also be included to determine the background signal.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: General synthetic routes to methoxy and benzyloxy anilines and a typical workflow for their biological evaluation.
Figure 2: A conceptual diagram illustrating the structure-activity relationship (SAR) differences between methoxy and benzyloxy substitutions on an aniline core.
Conclusion and Future Perspectives
The choice between a benzyloxy and a methoxy substituent on an aniline scaffold is a critical decision in drug design, with profound implications for biological activity. The available evidence suggests that the larger, more lipophilic benzyloxy group often leads to enhanced potency, particularly in anticancer and anti-tubercular agents, likely through additional hydrophobic and π-stacking interactions with the target. However, the smaller methoxy group can be advantageous in scenarios where steric constraints are a limiting factor or where fine-tuning of electronic properties is required.
This guide provides a foundational understanding of the comparative biological activities of benzyloxy and methoxy anilines. It is imperative for researchers to consider the specific context of their target and scaffold when making this crucial design choice. Future research, including systematic matched-pair analyses across a broader range of biological targets and the use of computational modeling, will further illuminate the subtle yet significant impact of these two ether substitutions, paving the way for the rational design of more effective and selective aniline-based therapeutics.
References
-
Discovery of novel triazoles containing benzyloxy phenyl isoxazole side chain with potent and broad-spectrum antifungal activity. (2021). European Journal of Medicinal Chemistry, 225, 113797. [Link]
-
Cheng, H., et al. (2018). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 23(11), 2875. [Link]
-
Wang, Y., et al. (2016). Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. Bioorganic & Medicinal Chemistry, 24(21), 5468-5477. [Link]
-
Asquith, C. R. M., et al. (2019). Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines. bioRxiv. [Link]
-
Loh, S. N., et al. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem. [Link]
-
Cao, Z., et al. (2023). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 249, 115142. [Link]
-
Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 481. [Link]
-
Chen, D., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 263, 115871. [Link]
-
Asquith, C. R. M., et al. (2019). Matched pair comparison of benzyloxyaniline. ResearchGate. [Link]
-
Asquith, C. R. M., et al. (2019). Matched pair comparison of benzyloxyaniline. ResearchGate. [Link]
-
Zemanova, L., et al. (2020). Neuroprotective Effect of 2-(Benzyloxy)arylureas Is Not Related to CypD Inhibition nor Suppression of mPTP Opening. ACS Chemical Neuroscience, 11(15), 2358-2366. [Link]
-
Fatima, S., & Agarwal, S. M. (2020). Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors. Medicinal Chemistry, 16(1), 52-62. [Link]
-
Karki, S. S., et al. (2010). Antifungal activity of N-benzylideneaniline derivatives compared with the standard Griseofulvin. ResearchGate. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 633-644. [Link]
-
Kim, H., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. International Journal of Molecular Sciences, 19(11), 3354. [Link]
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Comparative Analysis: FT-IR Spectroscopy for Secondary Amine Identification
[1][2][3]
Executive Summary
Objective: To evaluate the efficacy of Fourier Transform Infrared (FT-IR) spectroscopy in identifying secondary amines (
Core Insight: While 1H-NMR remains the structural gold standard, FT-IR offers a rapid, cost-effective "fingerprinting" method. However, secondary amines present a specific challenge: their single N-H stretching band is often weaker and subtler than the doublet of primary amines. Reliable identification requires a multi-region spectral analysis (Stretching + Bending + C-N fingerprinting) and, critically, chemical derivatization (salt formation) for validation.
The IR Fingerprint of Secondary Amines
Unlike primary amines (
A. N-H Stretching Region (3300–3500 cm⁻¹)
The most diagnostic feature is the N-H stretching vibration.[1][3][4][5][6]
-
The "Single Band" Rule: Secondary amines typically show a single, weak absorption band in the 3300–3500 cm⁻¹ range.
-
Frequency Shifts:
-
Aliphatic Secondary Amines:
(often sharper/weaker than O-H). -
Aromatic Secondary Amines: Shifted to higher frequencies, typically near
due to conjugation increasing bond force constants.
-
-
Hydrogen Bonding Effect: In concentrated samples (neat liquids/solids), hydrogen bonding broadens this band and shifts it to lower wavenumbers (
).
B. N-H Deformation (Bending) Modes
This region is critical for distinguishing secondary from primary amines.
-
Scissoring (1550–1650 cm⁻¹): Primary amines show a strong scissoring band here. Secondary amines do NOT. They typically lack a band in this region or show a very weak absorption, rendering this "absence" a key diagnostic tool.
-
Wagging (Out-of-Plane): A broad band often appears in the 700–750 cm⁻¹ range.[7] This is distinct from primary amines, which typically absorb at slightly higher frequencies (750–850 cm⁻¹).[7]
C. C-N Stretching (Fingerprint Region)
-
Aromatic C-N: Stronger absorptions at 1250–1360 cm⁻¹ due to resonance interaction between the lone pair on nitrogen and the aromatic ring.
Data Summary: Diagnostic Peaks
| Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| N-H Stretch | 3310–3350 | Weak-Medium | Singlet. (Primary amines show a doublet). |
| N-H Bend | 1500–1600 | Very Weak/Absent | Absence distinguishes from Primary (strong band). |
| C-N Stretch (Aliphatic) | 1020–1250 | Medium | Often obscured in complex molecules. |
| C-N Stretch (Aromatic) | 1250–1360 | Strong | Higher frequency due to conjugation. |
| N-H Wag | 700–750 | Broad | Broad band, confirms N-H presence. |
Comparative Analysis: IR vs. Alternatives
For drug development, relying solely on IR for secondary amines carries risk due to signal overlap with O-H bands.
Table 1: Technology Performance Matrix
| Feature | FT-IR Spectroscopy | 1H-NMR Spectroscopy | Raman Spectroscopy |
| Primary Detection | Dipole moment change (N-H bond).[2][8][9] | Magnetic environment of protons. | Polarizability change.[10] |
| Specificity (2° Amine) | Moderate. Single N-H band can be ambiguous. | High. N-H proton is broad; N-alkyl groups (e.g., N-CH3) are distinct singlets.[4][5] | Low. N-H scatter is very weak (low polarizability). |
| Sample State | Solid, Liquid, Gas. | Solubilized liquid only. | Solid, Liquid, Aqueous. |
| Water Interference | High. Water masks N-H region. | Low (if using deuterated solvents). | None. Ideal for aqueous samples. |
| Throughput | High (Seconds).[11] | Low (Minutes to Hours). | High (Seconds). |
| Cost | Low ($). | High ( | Medium ( |
Expert Verdict: Use FT-IR for routine quality control (QC) and monitoring reaction progress (disappearance of starting material). Use NMR for structural elucidation of unknown intermediates.
Experimental Protocol: The "Salt Shift" Validation
Authoritative Grounding: A common error in IR interpretation is confusing an O-H stretch or a weak overtone with an N-H stretch. To validate a secondary amine, you must perturb the chemical environment. The most robust method is Acid-Salt Formation .
Rationale
Converting a free base secondary amine (
Step-by-Step Methodology
-
Baseline Scan: Collect the FT-IR spectrum of the neat amine (liquid film or KBr pellet). Note the peak at ~3350 cm⁻¹.[3][4][5]
-
Derivatization:
-
Dissolve 50 mg of the amine in 2 mL of diethyl ether.
-
Bubble dry HCl gas through the solution OR add 2-3 drops of 4M HCl in dioxane.
-
A white precipitate (amine salt) should form immediately.
-
-
Isolation: Filter the solid and dry under vacuum to remove solvent traces.
-
Validation Scan: Collect the FT-IR spectrum of the salt.
-
Analysis:
-
Look for: Disappearance of the sharp 3350 cm⁻¹ band.
-
Look for: Appearance of a broad, strong "ammonium" band between 2400–3000 cm⁻¹ . This is the N-H+ stretching vibration, often showing multiple sub-peaks (combination bands).
-
Look for: A new "ammonium bend" peak near 1580–1600 cm⁻¹.
-
Visualizations
Diagram 1: Amine Classification Logic
This decision tree illustrates the logical flow for distinguishing amine classes using spectral data.
Caption: Logical workflow for classifying amine types based on N-H stretching patterns in the 3300-3500 cm⁻¹ region.
Diagram 2: The Salt Shift Validation Workflow
A visual representation of the experimental protocol described in Section 4.
Caption: The "Salt Shift" protocol. Converting the amine to a salt shifts the spectral fingerprint, validating the functional group.
References
-
LibreTexts Chemistry. (2024). Spectroscopy of Amines. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link][7][2][6][8]
-
University of Colorado Boulder. Infrared Spectroscopy: Amines. [Link]
-
OpenStax. Spectroscopy of Amines - Organic Chemistry. [Link]
Sources
- 1. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 2. wikieducator.org [wikieducator.org]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nuance.northwestern.edu [nuance.northwestern.edu]
- 11. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
Safety Operating Guide
3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline proper disposal procedures
Executive Summary: Immediate Action Plan
3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline is a complex, lipophilic aniline derivative. Due to the lack of compound-specific toxicological data in public registries, Universal Precaution protocols must be applied. It must be treated as a Toxic, Non-Halogenated Organic Waste .
-
Primary Disposal Stream: High-BTU Incineration (via licensed hazardous waste contractor).
-
Critical Segregation: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acids.
-
Drain Disposal: STRICTLY PROHIBITED due to high aquatic toxicity potential and lipophilicity.
Chemical Hazard Profile & Rationale
To understand the disposal logic, we must deconstruct the molecule. As a Senior Scientist, I do not rely on generic labels; I rely on structural causality.
| Structural Moiety | Associated Hazard | Impact on Disposal |
| Aniline Core (Secondary Amine) | Toxic / Sensitizer. Anilines are known methemoglobinemia inducers and skin sensitizers. | Requires "Toxic" labeling. Must be incinerated to destroy the nitrogen bond. |
| Benzyl Ether Groups | Peroxide Former (Potential). Ethers can form explosive peroxides upon prolonged exposure to air/light. | Waste containers must be light-resistant (amber) and tightly sealed. |
| Isopentyloxy Chain | Lipophilicity. Increases fat solubility, making it highly bioaccumulative in aquatic life. | Zero-tolerance for drain disposal.[1][2] |
Self-Validating Safety Check:
-
Does the waste container smell like almonds or fish? (Characteristic of amines/anilines).[3][4]
-
Is the material dark/oxidized? (Anilines oxidize rapidly; this confirms the need for segregation from oxidizers).
Step-by-Step Disposal Protocol
Phase 1: Segregation & Preparation
Objective: Prevent cross-reactivity in the waste stream.
-
Isolate the Waste: Do not combine this compound with "General Organic Waste" if that stream contains strong oxidizers or heavy metal catalysts.
-
pH Check: Ensure the waste is not mixed with strong acids. While amines form salts with acids, mixing unknown aniline derivatives with nitric acid can result in violent nitration or oxidation.
-
Quenching (If necessary): If the compound is in a reactive solution, quench carefully before containerizing. Note: For pure substance disposal, skip quenching.
Phase 2: Containerization
Objective: Containment integrity.
-
Vessel Type: High-Density Polyethylene (HDPE) or Amber Glass.
-
Why? HDPE is resistant to organic amines. Amber glass prevents UV-initiated peroxidation of the ether linkages.
-
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
Phase 3: Labeling (RCRA Compliance)
Objective: Regulatory traceability.
Label the container immediately upon the first addition of waste. The label must contain:
-
Full Chemical Name: 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline.
Phase 4: Satellite Accumulation Area (SAA)
Store the container in a secondary containment tray (polypropylene) to capture spills. Keep the cap closed whenever not actively adding waste.[6]
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for disposing of this specific compound, ensuring no critical safety steps are missed.
Caption: Operational workflow for classifying and containerizing aniline-derivative waste streams.
Spill Contingency (Worst-Case Scenario)
If a spill occurs, immediate action is required to prevent exposure and environmental contamination.[4][5][7][8]
-
Evacuate & Ventilate: Anilines can release toxic vapors.[4][5][8][9]
-
PPE Upgrade: Wear Silver Shield/4H or thick Nitrile gloves (double gloved). Standard latex is permeable to many anilines.
-
Absorb: Use a Universal Absorbent (vermiculite or clay).
-
Do NOT use paper towels (combustible surface area increase).
-
-
Decontaminate: Wash the surface with a mild surfactant solution.
-
Disposal of Debris: All spill debris must be treated as hazardous chemical waste (same stream as the parent compound).
Regulatory Framework & Compliance
This protocol adheres to the following regulatory standards. As a researcher, you are the "Generator" and bear liability for initial classification.
-
EPA RCRA (Resource Conservation and Recovery Act): While this specific CAS is likely not P-listed or U-listed by name, it falls under the "Characteristic of Toxicity" or general "F-List" if spent solvents are involved [1].
-
OSHA Laboratory Standard (29 CFR 1910.1450): Mandates the Chemical Hygiene Plan (CHP) includes provisions for "Particularly Hazardous Substances" (select carcinogens, reproductive toxins, and substances with high acute toxicity) [2].
-
Prudent Practices: The National Academies recommend incineration for organic amines to prevent environmental persistence [3].
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Laboratory Waste Management. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. carlroth.com [carlroth.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. file.leyan.com [file.leyan.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
